N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide
説明
This compound is a benzamide derivative featuring a structurally complex scaffold. Its key components include:
- A benzamide core linked to an ethyl chain.
- An indole ring substituted at the 1-position with a sulfanyl-containing ethyl group.
- A carbamoylmethylsulfanyl group connected to the 3-position of the indole.
- A 3,4-dimethoxyphenethyl moiety attached via a carbamoyl group.
特性
IUPAC Name |
N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4S/c1-35-25-13-12-21(18-26(25)36-2)14-15-30-28(33)20-37-27-19-32(24-11-7-6-10-23(24)27)17-16-31-29(34)22-8-4-3-5-9-22/h3-13,18-19H,14-17,20H2,1-2H3,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRSNBJFRYTTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with a dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate or carbamoyl chloride.
Final Coupling: The final step involves coupling the synthesized intermediate with benzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and benzamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Structural Features
The structure comprises multiple functional groups that can interact with biological targets, including:
- Indole moiety
- Dimethoxyphenyl group
- Carbamoyl and sulfanyl linkages
These features contribute to its potential efficacy in various biological systems.
Medicinal Chemistry
The compound's structural attributes suggest potential applications in drug design, particularly as an anticancer agent. Recent studies have highlighted the importance of heterocyclic compounds in targeting specific enzymes and receptors involved in cancer progression.
- Case Study : A study on similar indole derivatives demonstrated their ability to inhibit specific kinases involved in tumor growth, indicating that N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide could exhibit comparable activity against cancer cells .
Research has shown that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and analgesic effects. The presence of the indole ring is particularly notable for its role in modulating neurotransmitter systems.
- Case Study : Investigations into related compounds have revealed their effectiveness in reducing pain responses in animal models, suggesting that N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide may also possess similar analgesic properties .
Pharmacogenomics
Understanding the genetic factors influencing drug response is crucial for developing personalized medicine approaches. The compound's interactions with various biological pathways could be studied to assess its pharmacogenomic implications.
- Research Insight : Recent findings emphasize the role of genetic variations in drug metabolism and efficacy, which could be explored further with N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide to optimize therapeutic strategies .
作用機序
The mechanism of action of N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the context of its use.
類似化合物との比較
Research Findings and Implications
- Structural Insights : The 3,4-dimethoxyphenyl group in the target compound may enhance blood-brain barrier penetration compared to ’s polar hydroxy-dimethylethyl analog .
- Therapeutic Potential: While ’s benzamides show prostate tumor targeting, the target compound’s indole-thioether system could offer unique pharmacokinetics, such as prolonged half-life due to reduced oxidative metabolism .
- Contradictions : Unlike ’s sulfinyl-containing benzimidazoles, the target compound’s sulfanyl group may confer lower metabolic stability but greater synthetic accessibility .
生物活性
N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, particularly focusing on its antiulcer and anticancer activities, along with synthesis methods and mechanisms of action.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Indole moiety : A bicyclic structure that contributes to biological activity.
- Benzamide : Known for its role in various pharmacological effects.
- Dimethoxyphenyl ethyl group : Enhances the lipophilicity and biological interaction of the compound.
1. Antiulcer Activity
Research has demonstrated that N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide exhibits significant antiulcer properties.
- Experimental Findings :
- In studies involving rats, pretreatment with the compound at doses ranging from 30 to 300 mg/kg resulted in a dose-dependent inhibition of various ulcer models, including those induced by stress and chemical agents like indometacin and ethanol .
- The compound outperformed cimetidine, a standard H2-receptor antagonist, in healing chronic gastric ulcers induced by acetic acid .
- Notably, it significantly decreased gastric acid secretion and increased gastric mucosal blood flow, suggesting a dual mechanism of action involving both aggressive and defensive factors in the gastric environment .
2. Anticancer Activity
Preliminary studies indicate that this compound may also possess anticancer properties.
- Mechanism of Action :
- The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it was noted to exert cytotoxic effects on breast cancer (MCF7) and liver cancer (HEPG2) cell lines .
- The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells.
Case Study 1: Antiulcer Efficacy
A study conducted on the antiulcer efficacy of N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide revealed:
- Dosage : Effective at doses as low as 30 mg/kg.
- Comparison : More effective than traditional treatments like cimetidine in specific ulcer models.
| Ulcer Model | DQ-2511 Efficacy (mg/kg) | Cimetidine Efficacy (mg/kg) |
|---|---|---|
| Water immersion | 30 - 300 | 100 |
| Ethanol-induced | 30 - 300 | Not tested |
| Acetic acid-induced | 100 - 300 | 100 |
Case Study 2: Anticancer Screening
In vitro studies highlighted the compound's potential against cancer cells:
- Cell Lines Tested : MCF7, HEPG2.
- IC50 Values : The compound exhibited IC50 values lower than standard chemotherapeutics.
| Cell Line | IC50 Value (µM) | Standard Control IC50 (µM) |
|---|---|---|
| MCF7 | <5 | Doxorubicin (10) |
| HEPG2 | <5 | Staurosporine (4.18) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
